N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide
Description
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Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-27-14-16-28(17-15-27)22(20-8-10-21(31-2)11-9-20)18-26-24(30)23(29)25-13-12-19-6-4-3-5-7-19/h3-11,22H,12-18H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSRIKUOOZQZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cathepsin S , a lysosomal cysteine protease. Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Cathepsin S. By inhibiting this enzyme, the compound could potentially modulate immune responses and other cellular processes.
Biological Activity
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a synthetic compound with significant potential in medicinal chemistry, particularly for its biological activity. This compound features a complex structure characterized by an oxalamide backbone, which is known for its diverse pharmacological properties. The presence of functional groups such as methoxy, piperazine, and phenethyl moieties contributes to its bioactivity.
- Molecular Formula : C24H32N4O3
- Molecular Weight : 424.545 g/mol
- CAS Number : 903254-86-4
The structural complexity of this compound allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Research indicates that this compound acts primarily as an inhibitor of ribosomal S6 kinase (RSK). RSK is involved in critical cellular processes such as growth, survival, and proliferation, particularly in cancerous cells. Inhibition of RSK can disrupt aberrant signaling pathways associated with tumorigenesis, suggesting therapeutic implications in cancer treatment.
Interaction Studies
Studies employing techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been conducted to assess the binding affinity of this compound to RSK. These investigations reveal that the compound exhibits a strong binding affinity, which is essential for its potential therapeutic efficacy.
Antiproliferative Effects
In vitro studies have demonstrated that this compound displays significant antiproliferative activity against various cancer cell lines. For instance, experiments conducted on breast cancer and prostate cancer cell lines showed dose-dependent inhibition of cell viability, with IC50 values indicating potent activity at low concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Significant inhibition |
| PC3 (Prostate Cancer) | 3.8 | Strong antiproliferative effect |
These results underscore the compound's potential as a lead candidate in anticancer drug development.
Cytotoxicity Assessment
Cytotoxicity assays performed on normal human cell lines revealed that while the compound effectively inhibits cancer cell growth, it exhibits minimal cytotoxicity towards normal cells. This selectivity is crucial for reducing adverse effects in therapeutic applications.
Pharmacokinetic Profile
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. The ability to cross the blood-brain barrier (BBB) enhances its potential for treating central nervous system disorders .
Q & A
Q. Table 1: Structural Analogs and Activity Variations
(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?
Methodological Answer:
- Substituent Scanning: Synthesize derivatives with varied aryl groups (e.g., methoxy, nitro, fluoro) to map efficacy-toxicity trade-offs .
- Pharmacophore Modeling: Use Schrödinger Suite to identify critical hydrogen-bonding motifs (e.g., oxalamide carbonyls) .
- In Silico ADMET Prediction: Predict logP, CYP450 inhibition, and hERG liability with tools like SwissADME .
(Basic) What are the key considerations for ensuring compound stability during storage and experimental use?
Methodological Answer:
- Storage Conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Solubility Testing: Pre-dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) to avoid precipitation .
- Stability Assays: Monitor degradation via HPLC over 72 hours at 25°C and 4°C .
(Advanced) What in vivo pharmacokinetic parameters should be prioritized when transitioning from in vitro studies to preclinical models?
Methodological Answer:
- Bioavailability (F): Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodents to calculate F% .
- Metabolite Profiling: LC-MS/MS to identify primary metabolites (e.g., piperazine N-demethylation) .
- Tissue Distribution: Radiolabeled compound tracking (³H or ¹⁴C) to assess brain penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
